2,6-Difluoro-4-(hydroxymethyl)benzoic acid molecular structure and weight
2,6-Difluoro-4-(hydroxymethyl)benzoic acid molecular structure and weight
Technical Monograph: 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid
Executive Summary
2,6-Difluoro-4-(hydroxymethyl)benzoic acid (CAS: 1378805-89-0) represents a high-value scaffold in modern medicinal chemistry.[1] Distinguished by its specific fluorination pattern, this molecule serves as a critical "bifunctional linker" in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The 2,6-difluoro substitution provides unique steric protection to the carboxylic acid moiety, significantly modulating metabolic stability and pKa compared to non-fluorinated analogs.[1] This guide outlines the physiochemical profile, a robust synthetic route for laboratory-scale production, and the structural logic driving its adoption in drug discovery.[1]
Molecular Identity & Physiochemical Profile
The following data constitutes the definitive identity of the molecule. Researchers should verify incoming raw materials against these specifications to ensure batch consistency.
| Property | Specification | Notes |
| IUPAC Name | 2,6-Difluoro-4-(hydroxymethyl)benzoic acid | |
| CAS Number | 1378805-89-0 | Primary identifier for procurement.[1][2] |
| Molecular Formula | C₈H₆F₂O₃ | |
| Molecular Weight | 188.13 g/mol | Exact Mass: 188.0285 |
| Predicted pKa | 2.30 ± 0.10 | Significantly more acidic than benzoic acid (4.[1]20) due to ortho-fluorine electron withdrawal [1].[1] |
| LogP | ~0.8 - 1.1 | Moderate lipophilicity; suitable for oral bioavailability optimization.[1] |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant.[1] |
| Solubility | DMSO, Methanol, THF | Sparingly soluble in water (acidic pH); soluble in alkaline buffers.[1] |
Structural Analysis: The "Ortho-Fluorine" Effect
As a scientist, understanding why this molecule is used is as important as knowing how to use it.[1]
3.1 Electronic Modulation (pKa Depression)
The presence of fluorine atoms at the 2 and 6 positions exerts a powerful inductive effect (
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Result: The pKa drops from ~4.2 (benzoic acid) to ~2.3.
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Application: At physiological pH (7.4), this moiety is fully ionized, improving solubility, yet the lipophilic fluorines prevent the "solvation penalty" often seen with other polar groups.[1]
3.2 Metabolic Blocking The 2,6-difluoro pattern sterically and electronically shields the aromatic ring from oxidative metabolism (e.g., P450-mediated hydroxylation) at the vulnerable ortho positions.[1] Furthermore, the 4-hydroxymethyl group provides a chemically versatile handle for conjugation (esterification, etherification, or oxidation to aldehyde) without disrupting the core stability.[1]
Synthetic Protocol: Benzylic Functionalization Route
While various routes exist, the most robust laboratory-scale method involves the Radical Bromination-Hydrolysis sequence starting from the commercially available 2,6-difluoro-4-methylbenzoic acid.[1] This pathway avoids the use of unstable lithiated intermediates and offers high functional group tolerance.[1]
Workflow Logic (Graphviz Diagram)
[1]
Detailed Methodology
Step 1: Esterification (Protection)
-
Rationale: Protecting the carboxylic acid prevents interference during the radical bromination step and increases solubility in organic solvents.[1]
-
Protocol: Dissolve 2,6-difluoro-4-methylbenzoic acid (1.0 eq) in Methanol. Add catalytic conc.[1] H₂SO₄.[1] Reflux for 12 hours. Concentrate and neutralize with NaHCO₃. Extract with EtOAc.[1]
-
Checkpoint: Monitor by TLC (disappearance of acid spot).
Step 2: Wohl-Ziegler Bromination
-
Rationale: Selective functionalization of the benzylic carbon.[1]
-
Reagents: Methyl 2,6-difluoro-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).[1]
-
Solvent: Trifluoromethylbenzene (PhCF₃) is recommended over CCl₄ for green chemistry compliance, though CCl₄ is traditional.
-
Protocol: Reflux under Argon for 4–6 hours. Cool, filter off succinimide byproduct.[1] Concentrate filtrate.[1]
-
Note: Avoid over-bromination (dibromide formation) by strictly controlling stoichiometry and time.
Step 3: Silver-Mediated Hydrolysis
-
Rationale: Silver carbonate provides a mild, neutral hydrolysis condition that avoids premature saponification of the methyl ester or elimination reactions.[1]
-
Protocol: Dissolve the crude bromide in Acetone/Water (10:1). Add Ag₂CO₃ (1.5 eq). Stir at room temperature for 12 hours. Filter through Celite to remove silver salts.[1]
-
Yield: Expect ~70-80% conversion to the hydroxymethyl ester.[1]
Step 4: Global Deprotection (Saponification)
-
Rationale: Cleaving the methyl ester to reveal the final acid.[1]
-
Protocol: Dissolve intermediate in THF/Water (1:1). Add LiOH (2.5 eq). Stir at 0°C to RT.
-
Workup (Critical): Acidify carefully with 1N HCl to pH ~3. The product is amphiphilic; extract with 2-MeTHF or EtOAc.[1] Crystallize from Hexane/EtOAc if necessary.[1]
Analytical Characterization (Expectations)
To validate the synthesis, the following spectral features must be observed.
¹H NMR (400 MHz, DMSO-d₆):
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δ 13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable).
-
δ 7.10 ppm (d, J = 8.5 Hz, 2H): Aromatic protons at C3/C5.[1] The doublet arises from coupling with the ortho fluorine atoms.[1]
-
δ 5.45 ppm (t, 1H): Hydroxyl proton (if DMSO is dry).
-
δ 4.55 ppm (d, 2H): Benzylic methylene (-CH₂-).[1]
¹⁹F NMR:
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δ -112 to -114 ppm: Single signal (triplet or multiplet depending on decoupling) representing the equivalent 2,6-fluorines.[1]
Mass Spectrometry (ESI-):
-
m/z: 187.0 [M-H]⁻ (Base peak).
Application in Drug Discovery
Linker Chemistry in PROTACs: This molecule is frequently employed as a "stiff" linker segment.[1] The rigid phenyl ring reduces the entropic penalty of binding compared to flexible alkyl chains.[1] The 4-hydroxymethyl group allows for ether formation with E3 ligase ligands (e.g., VHL or Cereblon binders), while the acid conjugates to the target protein ligand.[1]
Bioisosterism: The 2,6-difluorobenzoic acid moiety is often used as a bioisostere for other polar aromatic groups, providing improved membrane permeability due to the "masking" of the polar carboxylate by the lipophilic fluorine atoms (the "chameleon effect").[1]
References
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PubChem. (2025).[1][3][4] 2,6-Difluoro-4-(hydroxymethyl)benzoic acid (CID 66720498).[1][5] National Library of Medicine.[1] Available at: [Link]
Sources
- 1. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. bldpharm.com.tr [bldpharm.com.tr]
- 3. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-difluoro-4-Hydroxybenzoic Acid | C7H4F2O3 | CID 2778776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2,6-difluoro-4-(hydroxymethyl)benzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
